BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Analysis of BI-1622 Off-Target
Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: BI-1622
Cat. No.: B10831518
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of BI-1622,
a potent and selective HER?2 inhibitor. The performance of BI-1622 is compared with its closely
related analogue, BI-4142, and another clinical-stage HER2 inhibitor, poziotinib. This document
summarizes quantitative data, details experimental methodologies, and provides visual
representations of key biological and experimental processes to aid in the objective
assessment of these compounds.

Executive Summary

BI-1622 is a covalent, ATP-competitive inhibitor of HER2, demonstrating high potency against
HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor
(EGFR).[1] This high selectivity is a key differentiator, as inhibition of wild-type EGFR is often
associated with dose-limiting toxicities. In a broad kinase panel screen, BI-1622 displayed an
excellent selectivity profile. This guide presents a detailed comparison of its off-target effects
against those of BI-4142 and the pan-HER inhibitor, poziotinib, providing valuable insights for
researchers in oncology and drug discovery.
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Comparative Kinase Inhibition Profiles

The following tables summarize the on-target and off-target kinase inhibition data for BI-1622,
Bl-4142, and poziotinib.

Table 1: On-Target Potency

Compound Target IC50 (nM)
Bl-1622 HER2 (WT) 7.8

HER2 (YVMA) 7.1

EGFR (WT) >2000

Bl-4142 HER2 (WT) 5
Poziotinib HER1 (EGFR) 3.2

HER2 5.3

HER4 235

Table 2: Off-Target Kinase Inhibition

Off-Target Kinases with

Compound Kinase Panel Size o

>80% Inhibition at 1 pM

4 kinases identified with >80%
BI-1622 397 s

inhibition.

HER4, BMX, RAF1, BTK,
Bl-4142 397

RIPK3

Note: Specific IC50 values for the off-target kinases for BI-1622 and Bl-4142 are presented
graphically in the source literature and are not itemized here. The data indicates a high degree
of selectivity for both compounds.

Experimental Protocols

The kinase inhibition data presented in this guide was generated using established in vitro
biochemical assays. The following is a representative protocol for a large-scale kinase profiling
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study.

Representative Kinase Inhibition Assay Protocol
(Radiometric)

This protocol is based on the principles of radiometric kinase assays, such as the HotSpot™
platform, used for broad kinase profiling.

Objective: To determine the inhibitory activity of a test compound against a large panel of
protein kinases.

Materials:

Recombinant human kinases
e Specific peptide or protein substrates for each kinase
e Test compounds (e.g., BI-1622) dissolved in DMSO

o Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.02% Brij35, 0.02
mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

o [y-33P]-ATP

o P81 phosphocellulose paper
» 0.75% Phosphoric acid
 Scintillation counter
Procedure:

o Reaction Setup: A master mix is prepared for each kinase containing the reaction buffer, the
specific substrate, and any required co-factors.

o Compound Addition: The test compound is added to the kinase reaction mixture at various
concentrations. A DMSO control is included to determine baseline kinase activity.
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« Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of MgClz
and [y-33P]-ATP. The final ATP concentration is typically at or near the Km for each specific
kinase to ensure physiological relevance.

 Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a
controlled temperature (e.g., room temperature).

o Termination and Spotting: The reaction is stopped, and the reaction mixture is spotted onto
P81 phosphocellulose paper.

e Washing: The phosphocellulose paper is washed with 0.75% phosphoric acid to remove
unincorporated [y-33P]-ATP.

o Detection: The radioactivity retained on the phosphocellulose paper, corresponding to the
phosphorylated substrate, is measured using a scintillation counter.

o Data Analysis: The percentage of kinase activity remaining in the presence of the test
compound is calculated relative to the DMSO control. IC50 values are determined by fitting

the data to a sigmoidal dose-response curve.

Visualizations
HER2 Signaling Pathway

The following diagram illustrates the simplified HER2 signaling pathway, which is the primary
target of BI-1622.
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Caption: Simplified HER2 signaling pathway and the inhibitory action of BI-1622.
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Experimental Workflow for Kinase Profiling

The diagram below outlines the general workflow for determining the off-target inhibition profile
of a kinase inhibitor.
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Caption: General experimental workflow for radiometric kinase inhibition profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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